molecular formula C5H2F8 B2826988 1H,2H-Octafluorocyclopentane CAS No. 828-35-3

1H,2H-Octafluorocyclopentane

Cat. No.: B2826988
CAS No.: 828-35-3
M. Wt: 214.058
InChI Key: QVEJLBREDQLBKB-UHFFFAOYSA-N
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Description

1H,2H-Octafluorocyclopentane is a fluorinated cycloalkane with the molecular formula C5H2F8. It is a clear, colorless liquid with a density of 1.68 g/cm³ and a boiling point of 79°C . This compound is known for its high chemical stability and unique properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

1H,2H-Octafluorocyclopentane has a wide range of applications in scientific research:

Mechanism of Action

As an inert gas, 1H,2H-Octafluorocyclopentane does not interact with biological molecules. It does not undergo any chemical reactions and is resistant to decomposition.

Safety and Hazards

1H,2H-Octafluorocyclopentane is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

1H,2H-Octafluorocyclopentane can be synthesized through several methods. One common synthetic route involves the hydrogenation of octafluorocyclopentene. This process typically uses a palladium-based hydrogenation catalyst under controlled conditions . Another method involves the dehydrofluorination of 1-chloroheptafluorocyclopentene in the presence of a basic compound such as potassium carbonate . These methods ensure high purity and yield of the desired product.

Chemical Reactions Analysis

1H,2H-Octafluorocyclopentane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.

Comparison with Similar Compounds

1H,2H-Octafluorocyclopentane can be compared with other fluorinated cycloalkanes, such as:

The uniqueness of this compound lies in its high stability, chemical inertness, and versatility in various applications.

Conclusion

This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and stability make it a compound of interest for further research and development.

Properties

IUPAC Name

1,1,2,2,3,3,4,5-octafluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEJLBREDQLBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002904
Record name 1,1,2,2,3,3,4,5-Octafluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828-35-3
Record name 1,1,2,2,3,3,4,5-Octafluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H-Octafluorocyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Then a reactor was charged with 12 g of the octafluorocyclopentene and 0.24 g of a 5%-palladium/carbon catalyst and hydrogenation was conducted at a temperature of 50° C. and a hydrogenation pressure of 6 kg/cm2. When the absorption of hydrogen ceased, the reaction was completed. After the removal of the catalyst and the produced hydrogen fluoride from the reaction mixture, the reaction mixture was distilled to give 9 g of 1,2,3,3,4,4,5,5-octafluorocyclopentane (b.p., 79° C.; purity, 99%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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